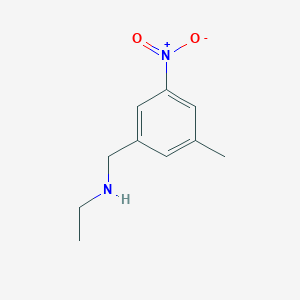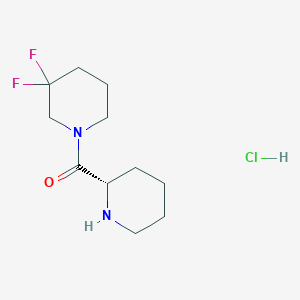
Ethyl 5-amino-4-bromo-1-sec-butyl-pyrazole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5-amino-4-bromo-1-sec-butyl-pyrazole-3-carboxylate is a synthetic organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-amino-4-bromo-1-sec-butyl-pyrazole-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common route includes:
-
Formation of the Pyrazole Ring:
Starting Materials: Ethyl acetoacetate, hydrazine hydrate, and sec-butyl bromide.
Reaction Conditions: The reaction is carried out in ethanol under reflux conditions to form the pyrazole ring.
-
Bromination:
Reagent: Bromine or N-bromosuccinimide (NBS).
Conditions: The bromination is typically performed in an inert solvent like dichloromethane at low temperatures to selectively brominate the desired position on the pyrazole ring.
-
Amination:
Reagent: Ammonia or an amine source.
Conditions: The amination step is conducted under basic conditions to introduce the amino group at the desired position.
Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques like crystallization and chromatography to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl 5-amino-4-bromo-1-sec-butyl-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form secondary amines.
Coupling Reactions: The carboxylate group can participate in esterification or amidation reactions.
Common Reagents and Conditions:
Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like DMF or DMSO.
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products:
Substitution: Formation of various substituted pyrazoles.
Oxidation: Formation of nitro-pyrazoles.
Reduction: Formation of secondary amines or alcohols.
Chemistry:
Building Block: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in metal-catalyzed reactions.
Biology and Medicine:
Pharmaceuticals: Potential precursor for the development of anti-inflammatory, anti-cancer, and antimicrobial agents.
Biological Probes: Used in the design of probes for studying enzyme activity and protein interactions.
Industry:
Agrochemicals: Intermediate in the synthesis of herbicides and pesticides.
Materials Science: Component in the development of novel polymers and materials with specific properties.
Wirkmechanismus
The mechanism of action of Ethyl 5-amino-4-bromo-1-sec-butyl-pyrazole-3-carboxylate depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows it to form hydrogen bonds, ionic interactions, and hydrophobic contacts with target molecules, influencing their function and activity.
Vergleich Mit ähnlichen Verbindungen
- Ethyl 5-amino-4-chloro-1-sec-butyl-pyrazole-3-carboxylate
- Ethyl 5-amino-4-iodo-1-sec-butyl-pyrazole-3-carboxylate
- Ethyl 5-amino-4-methyl-1-sec-butyl-pyrazole-3-carboxylate
Comparison:
- Uniqueness: The bromo group in Ethyl 5-amino-4-bromo-1-sec-butyl-pyrazole-3-carboxylate provides unique reactivity compared to chloro or iodo analogs, making it more versatile in substitution reactions.
- Reactivity: The presence of the sec-butyl group influences the steric and electronic properties, affecting the compound’s reactivity and interaction with other molecules.
- Applications: While similar compounds may share some applications, the specific combination of functional groups in this compound makes it particularly valuable in certain synthetic and medicinal chemistry contexts.
This detailed overview highlights the significance of this compound in various fields, emphasizing its unique properties and potential applications
Eigenschaften
CAS-Nummer |
1427013-82-8 |
|---|---|
Molekularformel |
C10H16BrN3O2 |
Molekulargewicht |
290.16 g/mol |
IUPAC-Name |
ethyl 5-amino-4-bromo-1-butan-2-ylpyrazole-3-carboxylate |
InChI |
InChI=1S/C10H16BrN3O2/c1-4-6(3)14-9(12)7(11)8(13-14)10(15)16-5-2/h6H,4-5,12H2,1-3H3 |
InChI-Schlüssel |
YVHKDUWWIBMQLZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)N1C(=C(C(=N1)C(=O)OCC)Br)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1H-1,2,3-Triazole-4-carboxamide, 5-amino-1-[(2-methoxyphenyl)methyl]-N-phenyl-](/img/structure/B12068598.png)

![7-Methoxy-7-[[2-(1-methyltetrazol-5-yl)sulfanylacetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12068609.png)


![1-{2-Deoxy-5-o-[hydroxy(phosphonooxy)phosphoryl]pentofuranosyl}-5-methylpyrimidine-2,4(1h,3h)-dione](/img/structure/B12068631.png)



